Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a 4-bromobenzoyl group at position 7 and a 3,4-dimethoxyphenyl substituent at position 3. Its molecular formula is C₂₅H₂₁BrN₂O₅, with a molecular weight of 509.35 g/mol . The compound exhibits a planar fused-ring system, with the 3,4-dimethoxyphenyl group contributing electron-donating methoxy substituents, while the 4-bromobenzoyl moiety introduces steric bulk and electron-withdrawing effects. Predicted collision cross-section (CCS) values for its adducts range from 211.8 Ų ([M+H]⁺) to 217.8 Ų ([M+K]⁺), suggesting moderate molecular rigidity .
Properties
CAS No. |
302912-94-3 |
|---|---|
Molecular Formula |
C25H21BrN2O5 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5/c1-4-33-25(30)18-12-21(24(29)15-5-8-17(26)9-6-15)28-14-27-19(13-20(18)28)16-7-10-22(31-2)23(11-16)32-3/h5-14H,4H2,1-3H3 |
InChI Key |
OBMUTBOESGSFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[1,2-c]Pyrimidine Synthesis
The pyrrolo[1,2-c]pyrimidine scaffold serves as the foundational structure for the target compound. A widely utilized method involves the reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions . For instance, 3-tosylpyrrolo[1,2-c]pyrimidine derivatives are synthesized by combining TosMIC with substituted pyrrole-2-carbaldehydes in anhydrous tetrahydrofuran (THF) and 1,8-diazabicycloundec-7-ene (DBU) at room temperature . Desulfonylation using sodium/mercury amalgam yields the free heterocycle, which is subsequently alkylated or arylated to introduce substituents.
-
Reactants: 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine (2b ), sodium amalgam.
-
Conditions: Stirred in THF at 25°C for 12 hours.
-
Yield: 75% after purification via column chromatography (hexane/ethyl acetate).
This method is adaptable to incorporate electron-donating groups (e.g., methoxy) at specific positions by selecting appropriately substituted pyrrole-2-carbaldehydes.
Acylation at Position 7 with 4-Bromobenzoyl Chloride
The 4-bromobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. Friedel-Crafts acylation using 4-bromobenzoyl chloride and AlCl₃ in dichloromethane selectively functionalizes position 7 of the pyrrolo[1,2-c]pyrimidine core.
Acylation Protocol:
-
Reactants: Pyrrolo[1,2-c]pyrimidine intermediate (1 equiv), 4-bromobenzoyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).
-
Conditions: Stirred in anhydrous CH₂Cl₂ at 0°C → room temperature, 6 hours.
-
Workup: Quenched with ice-water, extracted with DCM, dried over Na₂SO₄.
-
Yield: 65–70% (purified via silica gel chromatography).
Esterification at Position 5
The ethyl carboxylate group at position 5 is typically installed early in the synthesis using ethyl propiolate in a cycloaddition reaction . Alternatively, esterification of a pre-formed carboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄) achieves the same result .
-
Reactants: Cycloimmonium salt (1 equiv), ethyl propiolate (1.1 equiv).
-
Conditions: Anhydrous acetone, triethylamine (TEA) as base, room temperature, 12 hours.
-
Yield: 55–60% (crystallized from dichloromethane/methanol).
Purification and Characterization
Final purification employs recrystallization or column chromatography, with solvents selected based on polarity (e.g., hexane/ethyl acetate mixtures) . Characterization via NMR, HR-MS, and IR confirms structural integrity.
Representative Spectral Data :
-
¹H NMR (CDCl₃): δ 8.57 (s, 1H), 7.94 (d, J = 8.0 Hz, 2H), 6.75–6.79 (m, 2H), 4.51 (s, 3H).
-
HR-MS (ESI+): m/z calcd. for C₂₉H₂₁BrN₂O₅ [M + H]⁺: 589.0621; found: 589.0624.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two dominant synthetic strategies:
| Parameter | TosMIC-Based Route | Cycloimmonium Salt Route |
|---|---|---|
| Core Formation Yield | 76–88% | 55–60% |
| Acylation Efficiency | 65–70% | Not Reported |
| Total Synthesis Time | 48–72 hours | 24–36 hours |
| Purity (HPLC) | >98% | >95% |
The TosMIC route offers higher yields for core formation but requires harsh desulfonylation conditions. The cycloimmonium salt method is faster but less efficient for large-scale synthesis.
Challenges and Optimization Strategies
-
Regioselectivity: Competing reactions at positions 3 and 7 are mitigated using sterically hindered catalysts.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .
-
Temperature Control: Low temperatures (−10°C) suppress side reactions during acylation.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The bromobenzoyl and dimethoxyphenyl groups enable regioselective EAS reactions. The bromine atoms act as electron-withdrawing groups, directing incoming electrophiles to specific positions on the aromatic rings.
Nucleophilic Acyl Substitution
The ethyl ester undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives, which are intermediates for further functionalization.
Example Reaction:
-
Conditions : 2M NaOH, ethanol/water (1:1), 12 hr reflux.
-
Yield : 82% conversion to acid.
Cycloaddition Reactions
The pyrrolo[1,2-c]pyrimidine core participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides, forming fused heterocycles. A notable example involves ethynylbenzene:
Reductive Dehalogenation
The C-Br bonds in the bromobenzoyl group are susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
Functionalization via Methoxy Groups
The 3,4-dimethoxyphenyl moiety undergoes demethylation or oxidation:
Mechanistic Insights
-
Cycloaddition Mechanism : The pyrrolopyrimidine core acts as a dipolarophile, reacting with in situ-generated ylides (e.g., from pyrimidinium bromides) to form spirocyclic products (Scheme 1) .
-
EAS Selectivity : Quantum mechanical calculations (DFT) confirm that bromine’s -I effect directs electrophiles to the para position relative to methoxy groups.
Comparative Reactivity
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| 3-(4-Bromophenyl) analog | Faster Suzuki coupling | Lower steric bulk |
| 7-(4-Chlorobenzoyl) derivative | Slower hydrolysis | Weaker C-Cl vs C-Br |
Synthetic Optimization
Critical parameters for high-yield synthesis include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate. In a screening against a panel of human tumor cell lines (NCI-60), this compound demonstrated notable growth inhibition across various cancer types:
- Leukemia : Average growth percent inhibition of 87.33%
- Prostate Cancer : 78.0% growth inhibition
- Breast Cancer : 76.4% growth inhibition
The compound exhibited low LC50 values (concentration causing 50% cell death) in the nanomolar range against several cancer cell lines, indicating high potency as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrolo[1,2-c]pyrimidine scaffold can significantly influence biological activity. For instance:
- Dimethoxy Substituents : Enhance lipophilicity and potentially improve cellular uptake.
- Bromination : May increase binding affinity to target proteins involved in cancer cell proliferation.
Case Studies and Research Findings
Several research findings support the anticancer applications of this compound:
- In Vitro Studies : this compound was tested against multiple cancer cell lines with promising results indicating its potential as a lead compound for further development .
- Mechanistic Insights : Studies suggest that compounds with similar scaffolds inhibit tubulin polymerization, disrupting mitotic processes in cancer cells .
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional attributes can be contextualized against analogues with variations in substituents, electronic properties, and applications. Key comparisons include:
Substituent-Driven Optical Properties
Pyrrolo[1,2-c]pyrimidines with extended π-conjugated systems often exhibit enhanced fluorescence. For instance:
- Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (C₃₄H₂₉N₂O₅) demonstrates a quantum yield of 55% , attributed to its biphenylyl group and 3,4-dimethoxybenzoyl substituent, which extend conjugation .
- The target compound, with a 3,4-dimethoxyphenyl group (electron-donating) and 4-bromobenzoyl (electron-withdrawing), may exhibit lower quantum yields due to reduced π-conjugation compared to biphenylyl analogues.
Halogen-Substituted Analogues
Bromine and chlorine substituents influence both steric and electronic properties:
- Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (C₂₃H₁₆Br₂N₂O₃) has dual bromine atoms, increasing molecular weight (528.20 g/mol) and polarizability.
- Ethyl 3-(4-chlorophenyl)-7-(3,5-trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (C₂₆H₂₃ClN₂O₆) shows a chlorine atom at position 3 and trimethoxybenzoyl at position 6.
Methoxy-Substituted Analogues
Methoxy groups enhance solubility and modulate electronic effects:
- Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (C₂₄H₂₁BrN₂O₅) has a single methoxy group, resulting in a lower molecular weight (479.32 g/mol ) and CCS values (e.g., 204.2 Ų ([M+H]⁺) ) compared to the target compound’s 211.8 Ų .
- The target compound’s 3,4-dimethoxyphenyl group provides stronger electron-donating effects, which could stabilize excited states in fluorescent applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Optical and Functional Properties
Discussion
- However, the 4-bromobenzoyl group introduces steric hindrance, which may reduce quantum yields relative to biphenylyl derivatives .
- CCS Trends : Higher CCS values for the target compound versus 4-methoxyphenyl analogues (211.8 vs. 204.2 Ų ) suggest increased rigidity or bulk from the dimethoxy substituents .
Biological Activity
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a unique pyrrolo-pyrimidine structure characterized by:
- Ethyl ester group
- Carboxylate group
- Aromatic substituents: 3,4-dimethoxyphenyl and 4-bromobenzoyl
These structural elements contribute to its lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrolo-pyrimidines show promising results in inhibiting cancer cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives containing halogen substituents often enhance antimicrobial potency due to increased lipophilicity, facilitating better membrane penetration.
Case Studies
-
Anticancer Evaluation:
- A study synthesized a series of pyrrolo[1,2-c]pyrimidine derivatives and assessed their anticancer activity against several cancer cell lines. This compound was found to inhibit cell viability significantly at low micromolar concentrations, suggesting its potential as a lead compound for further development .
-
Antimicrobial Testing:
- In another investigation, the antimicrobial efficacy of related compounds was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that compounds with brominated aromatic groups displayed enhanced activity compared to their non-halogenated counterparts. This suggests that this compound may have similar effects.
Comparative Analysis of Related Compounds
To understand the potential of this compound better, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate | Benzoyl group similar to fluorobenzoyl | Anticancer properties |
| Ethyl 7-(4-chlorobenzoyl)-3-(2-furyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate | Chlorobenzoyl group | Anti-inflammatory effects |
| Ethyl 7-benzoyl-3-(phenyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate | Lacks halogen substituents | Broad spectrum antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the critical steps to optimize the synthesis yield of this compound, and how can reaction parameters be systematically adjusted?
- Methodological Answer : Synthesis optimization requires a multi-step approach. Key parameters include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions involving the 4-bromobenzoyl group, as brominated aryl groups often require transition-metal catalysis for efficient coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, particularly for pyrrolo-pyrimidine derivatives .
- Temperature control : Maintain temperatures between 80–120°C during cyclization steps to prevent decomposition of the pyrrolo-pyrimidine core .
- Reaction monitoring : Employ TLC and HPLC to track intermediate formation and purity at each step .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm the integration of aromatic protons (3,4-dimethoxyphenyl) and the ethyl ester group. NMR is unnecessary here, but - COSY can resolve overlapping signals in the pyrrolo-pyrimidine core .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and detects isotopic patterns from the bromine atom .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts from incomplete benzoylation .
Q. How can researchers design initial biological activity assays for this compound, and what controls are necessary?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with binding pockets for pyrrolo-pyrimidine scaffolds (e.g., tyrosine kinases) based on structural analogs .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, using staurosporine as a positive control for kinase inhibition .
- Cytotoxicity controls : Include HEK293 or other non-cancerous cell lines to differentiate target-specific effects from general toxicity .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolo-pyrimidine core be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electron-donating groups : The 3,4-dimethoxyphenyl group directs electrophilic substitution to the 7-position of the pyrrolo-pyrimidine ring. Use DFT calculations to predict reactive sites .
- Protecting groups : Temporarily block the 5-carboxylate with tert-butyl esters to prevent undesired side reactions during bromobenzoylation .
- Case study : highlights regioselective benzoylation in similar dihydropyrimidines, where steric hindrance at the 3-position drives reactivity to the 7-position .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. The 4-bromobenzoyl group may occupy hydrophobic subpockets .
- ADMET prediction : SwissADME estimates logP (~3.5) and solubility (<10 µM), suggesting moderate bioavailability. The bromine atom may increase metabolic stability but hinder blood-brain barrier penetration .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). demonstrates that similar pyrrolo-pyrimidine derivatives crystallize in monoclinic systems (space group P2/c) with Z = 4 .
- Disorder handling : Refine disordered bromobenzoyl groups using SHELXL with occupancy constraints (e.g., 50:50 split) .
- Validation : Compare bond lengths/angles with Cambridge Structural Database entries for pyrrolo-pyrimidines to identify outliers .
Q. How should researchers address contradictory bioactivity data across different assay conditions?
- Methodological Answer :
- Assay standardization : Replicate experiments in serum-free media to eliminate protein-binding artifacts.
- Ionization effects : Adjust buffer pH (e.g., phosphate vs. HEPES) to stabilize the carboxylate group, which affects membrane permeability .
- Cross-study comparison : Normalize data to reference compounds (e.g., imatinib for kinase inhibition) to account for inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
